![molecular formula C12H13Cl2N3S2 B2528714 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 344269-70-1](/img/structure/B2528714.png)

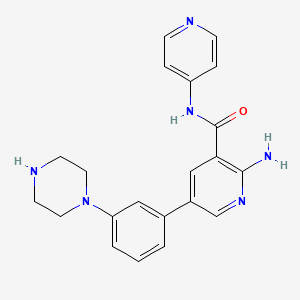

5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

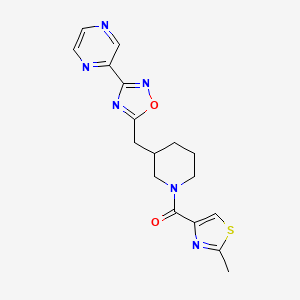

Reactivity and Chemical Transformations

The reactivity of 1,2,4-triazole derivatives, such as the compound , has been extensively studied. These compounds exhibit high indicators of antioxidant and antiradical activity, potentially impacting biochemical processes positively in various contexts. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles demonstrate the chemical versatility and new possibilities offered by these compounds. The comparison of these triazoles with biogenic amino acids like cysteine, due to their free SH-group, underscores their reactivity and potential for diverse chemical transformations (А. G. Kaplaushenko, 2019).

Biological Activities and Applications

1,2,4-Triazole derivatives have been investigated for their broad range of biological activities. These compounds have shown antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The exploration of new compounds among 1,2,4-triazoles, such as the one , could lead to significant advances in treating various diseases. The versatility in chemical modeling of 1,2,4-triazoles and their derivatives opens up new directions for scientific research in modern organic synthesis (M. V. Ohloblina, 2022).

Environmental Applications

The environmental applications of 1,2,4-triazole derivatives are also noteworthy. These compounds' potential for degradation and transformation of recalcitrant pollutants in the presence of redox mediators indicates their utility in environmental remediation. The use of enzymes in conjunction with redox mediators to enhance the degradation efficiency of pollutants highlights the environmental significance of 1,2,4-triazole derivatives (Maroof Husain & Q. Husain, 2007).

Propiedades

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3S2/c1-2-17-11(15-16-12(17)18)7-19-6-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLUKFIIDUVGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CSCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

![2-(4-chlorobenzenesulfonyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)